Pheneturide
Overview
Description
Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant compound belonging to the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. This compound has been used in the treatment of severe epilepsy, particularly when other less-toxic drugs have failed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pheneturide can be synthesized through the reaction of phenylacetic acid with urea under specific conditions. The reaction typically involves heating phenylacetic acid with urea in the presence of a catalyst to form phenylethylacetylurea. The reaction conditions include maintaining a temperature range of 150-200°C and using a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Pheneturide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of phenylethylamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Phenylacetic acid, benzaldehyde.
Reduction: Phenylethylamine derivatives.
Substitution: Various substituted phenylethylacetylurea derivatives.
Scientific Research Applications
Pheneturide has been extensively studied for its anticonvulsant properties. It is used in the treatment of severe epilepsy, particularly in cases where other anticonvulsants have failed. Additionally, this compound has been investigated for its potential use in other neurological disorders due to its ability to modulate neurotransmitter activity .
In the field of chemistry, this compound serves as a model compound for studying the metabolic pathways of ureide derivatives. Its synthesis and reactions provide valuable insights into the behavior of similar compounds under various conditions .
Mechanism of Action
Pheneturide exerts its anticonvulsant effects by inhibiting the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their levels in the body. This inhibition is believed to occur through the modulation of enzyme activity involved in drug metabolism. The exact molecular targets and pathways are still under investigation, but it is known that this compound affects the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) and reducing neuronal excitability .
Comparison with Similar Compounds
Phenacemide: Another anticonvulsant with a similar profile of activity and toxicity.
Phenytoin: A widely used anticonvulsant that pheneturide can enhance by inhibiting its metabolism.
This compound’s unique ability to modulate the levels of other anticonvulsants sets it apart from these similar compounds, making it a valuable option in specific therapeutic scenarios .
Properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-49-3, 6192-36-5, 6509-32-6 | |
Record name | Pheneturide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pheneturide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Pheneturide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pheneturide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13362 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethylphenylacetylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylphenacemide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENETURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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